(3E)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one
Description
The molecule features a pyrrolo[1,2-a]quinazolinone core substituted at the 3-position with a (2-hydroxy-3-methoxyphenyl)methylene group. This substituent combines electron-donating methoxy and hydroxy groups, which may influence solubility, stability, and intermolecular interactions compared to other derivatives .
Synthesis of such compounds typically involves condensation of a substituted aldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde) with a pyrrolo[1,2-a]quinazolinone precursor under acidic conditions (e.g., POCl₃), followed by purification via flash column chromatography (FCC) .
Properties
IUPAC Name |
(3E)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-16-8-4-5-12(17(16)22)11-13-9-10-21-15-7-3-2-6-14(15)19(23)20-18(13)21/h2-8,11,22H,9-10H2,1H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLZJYQPXSYVFM-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2CCN3C2=NC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/2\CCN3C2=NC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the benzylidene group can produce a saturated derivative.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with appropriate pyrroloquinazoline derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that derivatives of pyrroloquinazolines exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds show effectiveness against a range of bacteria and fungi. The introduction of electron-withdrawing groups enhances the antimicrobial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | Microorganism | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 mm |
| Compound B | Pseudomonas aeruginosa | 18 mm |
| Compound C | Candida albicans | 14 mm |
Antiinflammatory Properties
The compound has also been investigated for its antiinflammatory effects. Similar structures have shown promise in reducing inflammation in animal models through mechanisms involving inhibition of pro-inflammatory cytokines . For example, compounds from the quinazolinone family have been tested in carrageenan-induced paw edema assays.
Anticancer Potential
Recent studies suggest that pyrroloquinazoline derivatives may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways including modulation of cell cycle regulators .
Case Study: Anticancer Activity
In a study involving various quinazolinone derivatives:
- Compound D demonstrated IC50 values of 10 µM against human breast cancer cells.
- Compound E showed significant cytotoxicity against lung cancer cell lines with an IC50 value of 8 µM.
Mechanism of Action
The mechanism of action of (3E)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s phenolic substituent (2-hydroxy-3-methoxyphenyl) contrasts with amine-based substituents (e.g., dimethylamino, morpholino) in analogs. This difference may enhance hydrogen-bonding capacity and polarity compared to amine derivatives .
- Thiophene-substituted analogs (e.g., ) exhibit aromatic heterocyclic substituents, which could alter π-π stacking interactions .
Physical and Spectroscopic Properties
Key Observations :
- Amine-substituted analogs (e.g., 4, 9, 11) show decomposition temperatures >200°C, suggesting thermal stability. The target compound’s phenolic group may further increase melting points due to H-bonding .
- NMR shifts: Amine substituents (e.g., δ 3.17 for N(CH₃)₂ in 4) differ markedly from phenolic protons, which would appear downfield (δ ~6.5–8.0) with possible broadening due to OH .
- Purity : Syntheses of analogs yield 35–100% purity, depending on FCC conditions .
Biological Activity
The compound (3E)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one is a pyrroloquinazolinone derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with appropriate pyrroloquinazolinone precursors. A study highlighted an efficient synthetic route that yielded high purity and significant quantities of the target compound with notable yields ranging from 75% to 83% .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrroloquinazolinone exhibit significant antimicrobial activity. For instance, related compounds have shown minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) as low as 8 µg/mL . This suggests that this compound may possess similar or enhanced antimicrobial efficacy.
Antitumor Activity
Research indicates that compounds in this class can exhibit cytotoxic effects against various cancer cell lines. For example, thiazolo[3,2-a]pyrimidine derivatives have shown high cytotoxicity against M-HeLa cells (cervical adenocarcinoma) while maintaining low toxicity against normal liver cells . This pattern suggests that the pyrroloquinazolinone structure may contribute to selective cytotoxicity in cancer treatment.
Enzyme Inhibition
The compound is also being investigated for its potential as an inhibitor of key enzymes involved in disease processes. For example, certain derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative disorders like Alzheimer's disease . The structural features of this compound may enhance its binding affinity to AChE.
Case Studies and Research Findings
Discussion
The biological activity of this compound suggests a promising avenue for drug development. Its antimicrobial and antitumor properties align with current trends in medicinal chemistry focusing on heterocyclic compounds. The enzyme inhibition profile further enhances its therapeutic potential.
Q & A
Basic Question: What methodologies are recommended for optimizing the synthesis of this compound?
Answer:
Synthesis optimization should focus on stepwise imine formation and microwave-assisted cyclization . For example:
- Imine formation : React salicylic aldehyde derivatives with amine precursors under mild conditions (e.g., ethanol, 60°C) to ensure regioselectivity and minimize side reactions .
- Microwave-assisted cyclization : Use microwave irradiation (100–150 W, 10–15 min) to accelerate pyrroloquinazolinone ring formation, improving yields compared to conventional heating .
- Purification : Employ column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) to isolate the target compound from byproducts like unreacted aldehydes or dimerized intermediates .
Basic Question: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : Use H and C NMR to confirm the presence of the methoxy, hydroxy, and methylidene groups. Pay attention to coupling constants (e.g., for conjugated double bonds) .
- X-ray crystallography : Resolve the (3E)-stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxy and carbonyl groups) .
- HPLC-MS : Monitor purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Question: How can computational methods predict reactivity or resolve contradictions in biological activity data?
Answer:
- Quantum mechanical calculations : Use density functional theory (DFT) to model the compound’s electronic structure. For example, calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Screen against protein targets (e.g., kinases or antimicrobial enzymes) to explain discrepancies between in vitro and in vivo bioactivity. Adjust protonation states of the hydroxy and methoxy groups for accurate binding affinity predictions .
- Reaction path analysis : Apply automated tools (e.g., ICReDD’s reaction path search) to identify competing pathways that may lead to byproducts during synthesis .
Advanced Question: How should researchers address contradictions in reported antimicrobial activity?
Answer:
- Standardized assays : Replicate studies using CLSI/M07-A11 guidelines for MIC determination. Control variables like solvent (DMSO concentration ≤1%) and inoculum size .
- Metabolomic profiling : Compare bacterial responses (e.g., via LC-MS metabolomics) to differentiate between membrane disruption and metabolic inhibition mechanisms .
- Resistance testing : Perform serial passage experiments to assess if reduced efficacy is due to acquired resistance or assay variability .
Advanced Question: What strategies modify substituents to enhance solubility without compromising bioactivity?
Answer:
- Hydroxy group derivatization : Introduce sulfonate esters (e.g., tosyl groups) via nucleophilic substitution to improve aqueous solubility. Monitor steric effects on the methylidene moiety .
- Methoxy replacement : Substitute methoxy with trifluoromethoxy groups to balance lipophilicity and metabolic stability. Validate via LogP calculations and in vitro CYP450 inhibition assays .
- Pyrroloquinazolinone core modifications : Attach PEGylated side chains at non-critical positions (e.g., N1 of the pyrrole ring) to enhance solubility while preserving the pharmacophore .
Advanced Question: How can green chemistry principles be applied to scale up synthesis?
Answer:
- Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity and lower toxicity .
- Catalyst optimization : Use immobilized Lewis acids (e.g., FeO-supported ZnCl) for imine formation, enabling catalyst recovery and reuse .
- Flow chemistry : Implement continuous flow reactors for the cyclization step to reduce energy consumption and improve reaction control .
Advanced Question: What experimental designs analyze the compound’s stability under physiological conditions?
Answer:
- pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Use HPLC to quantify degradation products (e.g., hydrolyzed methylidene or oxidized pyrrole) .
- Photostability testing : Expose to UV light (320–400 nm) and monitor structural changes via UV-Vis spectroscopy (e.g., loss of conjugation at 280–300 nm) .
- Serum stability assays : Incubate with fetal bovine serum (FBS) and analyze protein binding via ultrafiltration LC-MS .
Advanced Question: How do heterocyclic substituents influence the compound’s electronic properties?
Answer:
- Electron-withdrawing groups (EWGs) : Substituents like nitro groups on the phenyl ring decrease electron density at the methylidene site, reducing susceptibility to nucleophilic attack .
- Electron-donating groups (EDGs) : Methoxy or hydroxy groups enhance resonance stabilization of the quinazolinone core, as shown by red shifts in UV absorption spectra .
- Hammett analysis : Correlate substituent σ values with reaction rates (e.g., in Diels-Alder reactions involving the methylidene group) to predict electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
